molecular formula C17H17F3N2O3 B1456548 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid CAS No. 1311279-65-8

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Cat. No.: B1456548
CAS No.: 1311279-65-8
M. Wt: 354.32 g/mol
InChI Key: AVVGOXGPSAAELM-UHFFFAOYSA-N
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Description

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid typically involves multiple steps, starting with the preparation of the pyridine and phenoxy intermediates. The key steps include:

    Formation of the Pyridine Intermediate: This involves the reaction of dimethylamine with a trifluoromethyl-substituted pyridine derivative under controlled conditions.

    Phenoxy Intermediate Synthesis: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyridine and phenoxy intermediates using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-ethyl-5-trifluoromethyl-pyridin-2-yl-carbamic acid ethyl ester
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid stands out due to its unique trifluoromethyl-pyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-21-15(14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVGOXGPSAAELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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